molecular formula C27H19ClN2O4S B14103545 7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103545
M. Wt: 503.0 g/mol
InChI Key: ZPIGGYQKCPDBGC-UHFFFAOYSA-N
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Description

“7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” likely involves multiple steps, including the formation of the benzothiazole, chromeno, and pyrrole rings, followed by their subsequent coupling. Typical reaction conditions might involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, including its mechanism of action and efficacy in treating various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with benzothiazole, chromeno, or pyrrole structures. Examples could be:

  • 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Properties

Molecular Formula

C27H19ClN2O4S

Molecular Weight

503.0 g/mol

IUPAC Name

7-chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H19ClN2O4S/c1-13-10-14(2)22-20(11-13)35-27(29-22)30-23(16-6-4-5-7-18(16)33-3)21-24(31)17-12-15(28)8-9-19(17)34-25(21)26(30)32/h4-12,23H,1-3H3

InChI Key

ZPIGGYQKCPDBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC=CC=C6OC)C

Origin of Product

United States

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